molecular formula C9H6F3NO B1405343 2-Methyl-5-(trifluoromethoxy)benzonitrile CAS No. 1261679-13-3

2-Methyl-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1405343
CAS No.: 1261679-13-3
M. Wt: 201.14 g/mol
InChI Key: VZVKYRYUNZHYII-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzonitrile core, which imparts unique chemical properties to the compound.

Preparation Methods

One common method includes the reaction of 2-methyl-5-hydroxybenzonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the trifluoromethoxy group.

Chemical Reactions Analysis

2-Methyl-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like palladium catalysts.

Scientific Research Applications

2-Methyl-5-(trifluoromethoxy)benzonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes or receptors .

Comparison with Similar Compounds

2-Methyl-5-(trifluoromethoxy)benzonitrile can be compared with other trifluoromethoxy-substituted benzonitriles, such as:

The unique positioning of the trifluoromethoxy group in this compound imparts distinct reactivity and physical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVKYRYUNZHYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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